(4-Hydroxyphenyl)phosphonic acid
Overview
Description
“(4-Hydroxyphenyl)phosphonic acid” is an organophosphorus compound with the molecular formula C6H7O4P . It is used in various industrial applications, including as a flame retardant, corrosion inhibitor, and as a chelating agent in metal ion binding . It is also used in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of phosphonic acids can be achieved through various methods . One of the best methods to prepare phosphonic acids is the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .Chemical Reactions Analysis
“this compound” has been found to have a catalytic effect on reactions involving carboxylic acids and amines, as well as reactions involving chlorine . It also plays a role in the hydrolysis of phosphinates .Physical and Chemical Properties Analysis
“this compound” exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . It has a molecular weight of 174.09 g/mol .Scientific Research Applications
1. Surface Functionalization and Material Design
(4-Hydroxyphenyl)phosphonic acid derivatives are extensively used in the functionalization of surfaces and the design of hybrid materials due to their structural similarity with the phosphate moiety, which allows for versatile coordination or supramolecular properties. These functionalities are critical in various research fields, including chemistry, biology, and physics, significantly impacting the synthesis and application of phosphonic acids in numerous projects (Sevrain et al., 2017).
2. Metal Hybrid Material Synthesis
This compound is crucial in synthesizing metal hybrid materials. Its derivatives have been used to create novel metal bisphosphonates, offering insights into the influence of pH in reactions and contributing to the development of materials with unique properties, as demonstrated in various metal compounds (Gómez-Alcántara et al., 2004).
3. Development of Proton-Conducting Membranes
Derivatives of this compound have shown potential in creating proton-conducting membranes for fuel cells. High conversion yields and the resulting material's excellent thermal, oxidative, and dimensional stability, along with reasonable proton conductivity, mark these derivatives as promising candidates for polymeric electrolyte membranes in fuel cell applications (Liu et al., 2006).
4. Catalysis and Synthesis of Enantioselective Compounds
This compound derivatives have been pivotal in developing catalysts for enantioselective syntheses, such as in the asymmetric hydrogenation of substrates bearing b-aryl or b-alkoxy substituents. This has significant implications in synthesizing enzyme inhibitors, antibacterial agents, antiviral agents, and antibiotics, as these processes are highly desirable for producing chiral α-hydroxy phosphonic acid derivatives (Wang et al., 2007).
Mechanism of Action
Target of Action
Phosphinic and phosphonic acids are known to be useful intermediates and biologically active compounds . They are often used in the synthesis of various pharmaceuticals and have shown potential in treating a variety of conditions .
Mode of Action
It’s known that phosphinic and phosphonic acids can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions .
Biochemical Pathways
It’s known that the rearrangement of phosphoenolpyruvate (pep) to phosphonopyruvate, catalyzed by the enzyme pep mutase (pepm), is shared by the vast majority of known phosphonate biosynthetic pathways .
Result of Action
Phosphonic acids and their derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antiviral, and other therapeutic effects .
Action Environment
It’s known that the hydrolysis of phosphinates and phosphonates can take place under both acidic and basic conditions , suggesting that pH could potentially influence the compound’s action.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Phosphonic acids, including “(4-Hydroxyphenyl)phosphonic acid”, have been used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen . These applications cover a large panel of research fields including chemistry, biology, and physics, making the synthesis of phosphonic acids a determinant question for numerous research projects .
Biochemical Analysis
Biochemical Properties
(4-Hydroxyphenyl)phosphonic acid, as a phosphinic acid derivative, is involved in various biochemical reactions . It interacts with different enzymes, proteins, and other biomolecules, playing key roles in many areas of life science .
Cellular Effects
Phosphinic acid-based molecules are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is likely involved in certain metabolic pathways, interacting with various enzymes or cofactors. Its effects on metabolic flux or metabolite levels are areas of active investigation .
Properties
IUPAC Name |
(4-hydroxyphenyl)phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O4P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4,7H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDVLWDHYNWHMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187454 | |
Record name | Phosphonic acid, (p-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33795-18-5 | |
Record name | 4-Hydroxybenzenephosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33795-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, (p-hydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033795185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, (p-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Hydroxyphenyl)phosphonic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (4-Hydroxyphenyl)phosphonic acid interact with perovskite materials and what are the downstream effects on device performance?
A1: this compound forms a self-assembled monolayer (SAM) on the surface of perovskite films. [] This interaction stems from the affinity of the phosphonic acid group for the perovskite surface. The hydroxyl (-OH) terminal group of the SAM exhibits high surface energy, leading to several beneficial effects:
- Improved Morphology: The SAM promotes the formation of smoother and more homogeneous perovskite films, which enhances charge transport properties. []
- Enhanced Charge Transfer: The energy level alignment between the SAM and the perovskite facilitates efficient charge transfer, reducing exciton recombination and increasing charge collection efficiency. []
- Increased Electron Mobility: The photodetector modified with the this compound SAM demonstrated a high electron mobility of 0.8 cm2 V−1 s−1 under 450-nm light illumination. []
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